molecular formula C6H8N2O4 B586394 Methyl 2,5-dioxopiperazine-1-carboxylate CAS No. 146511-08-2

Methyl 2,5-dioxopiperazine-1-carboxylate

Cat. No.: B586394
CAS No.: 146511-08-2
M. Wt: 172.14
InChI Key: OEHKZSGCTQERHR-UHFFFAOYSA-N
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Description

Methyl 2,5-dioxopiperazine-1-carboxylate is a chemical compound with the molecular formula C6H8N2O4. It belongs to the class of 2,5-dioxopiperazines, which are cyclic dipeptides. These compounds are known for their diverse biological activities and are often found in natural products, including proteins and polypeptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dioxopiperazine-1-carboxylate typically involves the cyclization of dipeptides or the reaction of amino acids under specific conditions. One common method is the reaction of glycine derivatives with methyl chloroformate in the presence of a base, such as sodium hydroxide, to form the desired cyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and research .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dioxopiperazine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Methyl 2,5-dioxopiperazine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2,5-dioxopiperazine-1-carboxylate involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting biochemical pathways in cells. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methyl ester functional group, which imparts distinct chemical properties and reactivity. This makes it valuable in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

methyl 2,5-dioxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-12-6(11)8-3-4(9)7-2-5(8)10/h2-3H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHKZSGCTQERHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC(=O)NCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70667987
Record name Methyl 2,5-dioxopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70667987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146511-08-2
Record name Methyl 2,5-dioxopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70667987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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